molecular formula C6H3F3N4 B2833848 5-Azido-2-(trifluoromethyl)pyridine CAS No. 1309469-67-7

5-Azido-2-(trifluoromethyl)pyridine

Cat. No.: B2833848
CAS No.: 1309469-67-7
M. Wt: 188.113
InChI Key: NDJYFUQBBCYSKK-UHFFFAOYSA-N
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Description

5-Azido-2-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an azido group at the 5-position and a trifluoromethyl group at the 2-position

Mechanism of Action

Target of Action

Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The azide functional group is among the most useful in organic synthesis, owing to its superlative reactivity . This suggests that the azide group in 5-Azido-2-(trifluoromethyl)pyridine could potentially interact with its targets in a highly reactive manner.

Biochemical Pathways

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , which suggests that it may have favorable ADME properties.

Result of Action

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may have a variety of biological effects.

Action Environment

The compound’s trifluoromethylpyridine core is known to be a key structural motif in active agrochemical and pharmaceutical ingredients , suggesting that it may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)pyridine, is reacted with sodium azide under appropriate conditions to replace the chlorine atom with an azido group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Azido-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products:

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 5-Amino-2-(trifluoromethyl)pyridine.

    Cycloaddition: Triazole derivatives.

Comparison with Similar Compounds

  • 2-Azido-5-(trifluoromethyl)pyridine
  • 5-Amino-2-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Comparison: 5-Azido-2-(trifluoromethyl)pyridine is unique due to the presence of both an azido group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, 2-Azido-5-(trifluoromethyl)pyridine has the azido and trifluoromethyl groups at different positions, which can lead to different reactivity and applications .

Properties

IUPAC Name

5-azido-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-2-1-4(3-11-5)12-13-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJYFUQBBCYSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309469-67-7
Record name 5-azido-2-(trifluoromethyl)pyridine
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